molecular formula C15H16N6O2S B11258644 N-(3,4-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

N-(3,4-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11258644
M. Wt: 344.4 g/mol
InChI Key: HPBNPYYCAVKKHD-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolotriazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazolotriazine core with a thiol or disulfide compound under suitable conditions, often in the presence of a catalyst.

    Acylation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic ring and the triazolotriazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: This compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It is investigated for its role as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

    Anti-inflammatory Activity: It may modulate the production of inflammatory mediators or inhibit key enzymes involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: can be compared with other triazolotriazine derivatives such as:

Uniqueness

  • Structural Features : The presence of the acetamide group and the specific substitution pattern on the aromatic ring and triazolotriazine core make it unique.
  • Biological Activity : Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N6O2S/c1-8-4-5-11(6-9(8)2)16-12(22)7-24-15-19-18-14-17-13(23)10(3)20-21(14)15/h4-6H,7H2,1-3H3,(H,16,22)(H,17,18,23)

InChI Key

HPBNPYYCAVKKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C)C

Origin of Product

United States

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